tert-Butyl (S)-Cetirizine

Overview

Description

tert-Butyl (S)-Cetirizine: is a derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. The tert-butyl group is a bulky substituent that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This compound is of interest due to its potential enhanced efficacy and altered metabolic profile compared to cetirizine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-Cetirizine typically involves the introduction of the tert-butyl group into the cetirizine molecule. This can be achieved through various organic synthesis techniques, including:

Esterification: tert-Butyl esters can be synthesized using tert-butyl alcohol and carboxylic acids under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or esterification processes using continuous flow reactors to ensure efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (S)-Cetirizine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: Reduction reactions can convert the tert-butyl group into less bulky substituents.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products:

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

Reduction: Less bulky alkyl groups.

Substitution: Various substituted cetirizine derivatives.

Scientific Research Applications

Chemistry: : tert-Butyl (S)-Cetirizine is used as a model compound to study the effects of bulky substituents on the pharmacokinetic and pharmacodynamic properties of antihistamines.

Biology: : The compound is used in research to understand its interaction with histamine receptors and its potential to reduce allergic reactions more effectively than cetirizine.

Medicine: : this compound is investigated for its potential use as a more effective antihistamine with fewer side effects due to its altered metabolic profile.

Industry: : The compound is of interest in the pharmaceutical industry for the development of new antihistamine formulations with improved efficacy and safety profiles.

Mechanism of Action

tert-Butyl (S)-Cetirizine exerts its effects by blocking histamine H1 receptors, preventing histamine from binding and causing allergic symptoms. The tert-butyl group may enhance the binding affinity of the molecule to the receptor, leading to increased efficacy. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: The parent compound, commonly used as an antihistamine.

Levocetirizine: The active enantiomer of cetirizine with higher potency.

Fexofenadine: Another second-generation antihistamine with a different chemical structure.

Uniqueness

- The presence of the tert-butyl group may also reduce the likelihood of central nervous system side effects, making it a safer option for long-term use.

tert-Butyl (S)-Cetirizine: has a bulky tert-butyl group that can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and altered metabolism compared to cetirizine and levocetirizine.

Biological Activity

tert-Butyl (S)-Cetirizine is a derivative of cetirizine, a well-known second-generation antihistamine primarily used for the treatment of allergic conditions. While extensive research exists on cetirizine, the specific biological activity of this compound has not been as thoroughly explored. This article aims to compile available data regarding its biological activity, potential mechanisms, and relevant research findings.

The structural modification of cetirizine by incorporating a tert-butyl group is hypothesized to influence its pharmacological profile. Cetirizine functions as an H1 receptor antagonist, which means it competes with histamine for binding sites on H1 receptors, thereby mitigating allergic responses. The addition of the tert-butyl group may enhance lipophilicity and alter receptor affinity, although empirical data on this specific compound is limited.

Antihistaminic Activity

As a derivative of cetirizine, this compound is expected to exhibit similar antihistaminic properties. Cetirizine itself has been shown to have an IC50 value for the H1 receptor, indicating effective antagonism. For example, cetirizine has demonstrated a capacity to inhibit eosinophil chemotaxis and release of leukotriene B4 (LTB4), which are critical in allergic inflammation .

Table 1: Antihistamine Properties of Cetirizine

| Property | Value |

|---|---|

| IC50 (H1 receptor) | 20 nM |

| Eosinophil chemotaxis | Inhibited |

| LTB4 release | Inhibited |

Speculative Mechanisms

While direct studies on this compound are scarce, its proposed mechanism aligns with that of cetirizine. The compound could theoretically compete with histamine at the H1 receptor sites, leading to decreased allergic symptoms. Further research is needed to validate these claims and understand the nuances of its action compared to cetirizine .

Case Studies and Experimental Findings

A study investigating various derivatives of cetirizine found that modifications could enhance or alter biological activity. For instance, nitric oxide-releasing derivatives exhibited broader antiallergic activity compared to cetirizine alone . This suggests that structural modifications can significantly impact pharmacological effects.

Table 2: Comparative Study of Cetirizine Derivatives

| Compound | Antihistaminic Activity | Broader Antiallergic Activity |

|---|---|---|

| Cetirizine | Yes | No |

| NCX 1512 | Yes | Yes |

| NCX 1514 | Yes | Yes |

Pharmacokinetics and Safety Profile

Cetirizine is known for its favorable pharmacokinetic profile, including limited penetration across the blood-brain barrier, which reduces sedative effects common with first-generation antihistamines . It is essential to evaluate whether this compound maintains this profile or exhibits altered pharmacokinetics due to structural changes.

Properties

IUPAC Name |

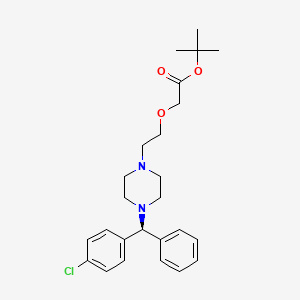

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.